molecular formula C12H10ClNO3 B1322917 Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 335672-35-0

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1322917
CAS No.: 335672-35-0
M. Wt: 251.66 g/mol
InChI Key: ONRKMYAHKVCVDE-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of the quinolone scaffold, which is a privileged structure in medicinal chemistry . Quinolones and their derivatives have been reported to harbor vast therapeutic potential . They have been used in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic . They have also been reported to inhibit the acetylcholinesterase enzyme (AChE) .

Mode of Action

For instance, some quinolones act as quorum sensing signaling molecules controlling the population density of Pseudomonas spp . Others have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Biochemical Pathways

For instance, quinolones have been reported to inhibit the acetylcholinesterase enzyme (AChE), which plays a crucial role in the cholinergic system .

Pharmacokinetics

They are known to have good oral bioavailability and are widely distributed in the body .

Result of Action

Quinolones and their derivatives have been reported to have a wide range of effects, including antibacterial, antiplasmodial, and cytotoxic potentials .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as pH can affect its reactivity. For instance, in an acidic medium, certain quinolone carboxylates can undergo hydration to form the corresponding carboxamides .

Biochemical Analysis

Biochemical Properties

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of the acetylcholinesterase enzyme . This enzyme is responsible for the hydrolysis of acetylcholine into choline and acetic acid, a crucial process for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholinesterase inhibitors are used to alleviate symptoms by improving cognitive function .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can lead to improved synaptic plasticity and cognitive function . Additionally, this compound has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses . It can modulate gene expression by affecting the transcription of genes related to synaptic function and neuronal survival . Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the active site of the acetylcholinesterase enzyme . This compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft . The binding interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues in the enzyme’s active site . Additionally, this compound may exert its effects through the modulation of other molecular targets, such as receptors and ion channels, which can further influence neuronal signaling and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types being studied . In in vitro studies, prolonged exposure to this compound has been associated with sustained enhancement of cholinergic signaling and neuroprotective effects . In in vivo studies, the compound’s effects on cognitive function and neuronal health have been observed to persist over time, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages . At lower doses, the compound can enhance cognitive function and provide neuroprotective benefits without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these adverse effects can vary depending on the species and the specific experimental conditions . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination . The compound is metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the compound’s excretion via the kidneys . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in energy production and oxidative stress responses . This modulation can impact the levels of various metabolites and contribute to the compound’s overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by organic anion transporters and other membrane proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of this compound within tissues can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . The compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences or chemical groups can facilitate the compound’s transport to the mitochondria, where it can modulate oxidative stress responses and energy production . Similarly, its localization to the nucleus can influence gene expression and cellular signaling pathways . Understanding the subcellular distribution of this compound can provide insights into its molecular mechanisms and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the chlorine atom at the 6-position, which influences its reactivity and potential biological activities. This makes it a valuable compound for developing new chemical entities with specific properties .

Properties

IUPAC Name

ethyl 6-chloro-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRKMYAHKVCVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-nitrobenzaldehyde (7-1, 3.00 g, 16.0 mmol, 1 equiv) and 10% palladium on carbon (0.850 g, 0.800 mmol, 0.05 equiv) in ethanol (50 mL) was stirred under a hydrogen balloon for 2 h at 23° C. The catalyst was filtered onto a pad of celite and washed with ethanol (50 mL). The combined filtrate was concentrated to 20 mL, then diethyl malonate (3.92 mL, 25.8 mmol, 1.61 equiv) and piperidine (0.638 mL, 6.45 mmol, 0.403 equiv) were added. The resulting mixture was heated at reflux for 48 h. The mixture was allowed to cool to 23° C., and the precipitate was filtered and washed with cold ethanol (30 mL) to give 6-chloro-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester (7-2) as a light yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
3.92 mL
Type
reactant
Reaction Step Two
Quantity
0.638 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

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